molecular formula C4H7ClN4O2 B1395807 3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride CAS No. 1361116-15-5

3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride

Cat. No. B1395807
M. Wt: 178.58 g/mol
InChI Key: RKEDXQOFNBFPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .


Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .


Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include its acidity or basicity, reactivity with other compounds, and stability .

Scientific Research Applications

  • Compound Synthesis

    • AMPBH serves as a versatile reagent for compound synthesis . It can be used to create a wide range of chemical compounds, contributing to the development of new materials and pharmaceuticals .
    • The specific methods of application or experimental procedures can vary widely depending on the target compound. Generally, it involves reactions under controlled conditions with other reagents .
    • The outcomes can include the successful synthesis of new compounds, which can be confirmed through techniques such as spectroscopy .
  • Catalysis

    • AMPBH can act as a catalyst for various chemical reactions . As a catalyst, it speeds up the reaction rate without being consumed in the process .
    • The application methods can involve adding AMPBH to the reaction mixture and monitoring the reaction progress .
    • The results can include increased reaction rates and improved yields .
  • Protein and Enzyme Investigations

    • AMPBH can serve as a ligand for protein and enzyme investigations . It can bind to certain proteins or enzymes, allowing researchers to study their structures and functions .
    • The methods of application can involve incubating AMPBH with the target protein or enzyme and analyzing the resulting complex .
    • The outcomes can include new insights into the structure and function of the target protein or enzyme .
  • Synthesis of Boronate-Functionalized Monomers

    • AMPBH can be used as a boronic acid source in the synthesis of boronate-functionalized monomers .
    • The methods of application involve reacting AMPBH with other reagents to form the boronate-functionalized monomers .
    • The outcomes include the successful synthesis of boronate-functionalized monomers, which can be used in the creation of various polymers .
  • Synthesis of Cyclobutene Precursor

    • AMPBH was used as a key reagent in the synthesis of the boronic acid ester starting material, which is subsequently converted to the cyclobutene precursor through a Heck coupling reaction .
    • The methods of application involve reacting AMPBH with other reagents under controlled conditions to form the cyclobutene precursor .
    • The outcomes include the successful synthesis of the cyclobutene precursor, which can be used in further chemical reactions .
  • Synthesis of Pinacol Ester

    • AMPBH can be converted into its pinacol ester derivative . This derivative has its own set of applications in organic synthesis .
    • The methods of application involve reacting AMPBH with pinacol under controlled conditions .
    • The outcomes include the successful synthesis of the pinacol ester derivative of AMPBH .
  • Synthesis of Boronate-Functionalized Polymers

    • AMPBH can be used in the synthesis of boronate-functionalized polymers . These polymers have applications in various fields, including drug delivery and sensor technology .
    • The methods of application involve polymerizing monomers that have been functionalized with AMPBH .
    • The outcomes include the successful synthesis of boronate-functionalized polymers .
  • Synthesis of Biologically Active Compounds

    • AMPBH can be used in the synthesis of biologically active compounds . These compounds can have various applications in medicinal chemistry .
    • The methods of application involve reacting AMPBH with other reagents under controlled conditions .
    • The outcomes include the successful synthesis of biologically active compounds .
  • Synthesis of Boronic Acid Ester Starting Material

    • AMPBH was used as a key reagent in the synthesis of the boronic acid ester starting material . This material is subsequently converted to the cyclobutene precursor through a Heck coupling reaction .
    • The methods of application involve reacting AMPBH with other reagents under controlled conditions .
    • The outcomes include the successful synthesis of the boronic acid ester starting material .
  • Synthesis of Pinacol Ester Derivative

    • AMPBH can be converted into its pinacol ester derivative . This derivative has its own set of applications in organic synthesis .
    • The methods of application involve reacting AMPBH with pinacol under controlled conditions .
    • The outcomes include the successful synthesis of the pinacol ester derivative of AMPBH .
  • Synthesis of Boronate-Functionalized Monomers

    • AMPBH can be used as a boronic acid source in the synthesis of boronate-functionalized monomers .
    • The methods of application involve reacting AMPBH with other reagents to form the boronate-functionalized monomers .
    • The outcomes include the successful synthesis of boronate-functionalized monomers, which can be used in the creation of various polymers .
  • Synthesis of Cyclobutene Precursor

    • AMPBH was used as a key reagent in the synthesis of the boronic acid ester starting material, which is subsequently converted to the cyclobutene precursor through a Heck coupling reaction .
    • The methods of application involve reacting AMPBH with other reagents under controlled conditions .
    • The outcomes include the successful synthesis of the cyclobutene precursor, which can be used in further chemical reactions .

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It often includes safety precautions for handling and storing the compound .

Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses in medicine, industry, or other fields .

properties

IUPAC Name

3-(aminomethyl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2.ClH/c5-1-2-7-4(3(6)9)10-8-2;/h1,5H2,(H2,6,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEDXQOFNBFPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NOC(=N1)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride
Reactant of Route 4
3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride
Reactant of Route 5
3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride
Reactant of Route 6
3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.